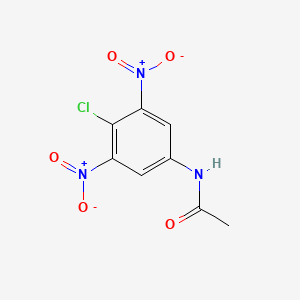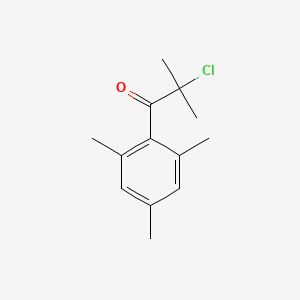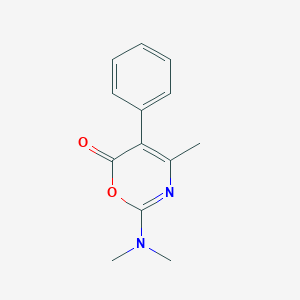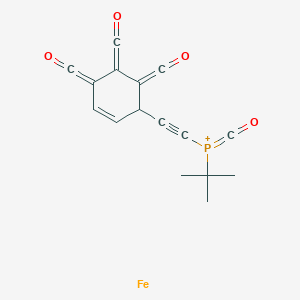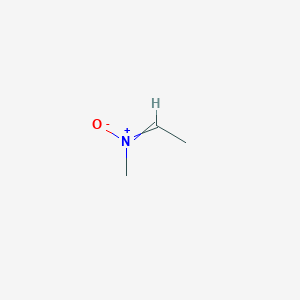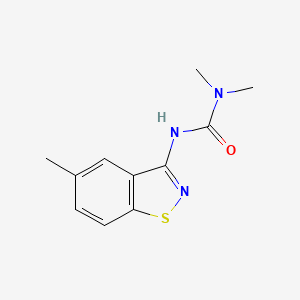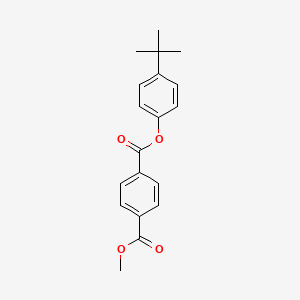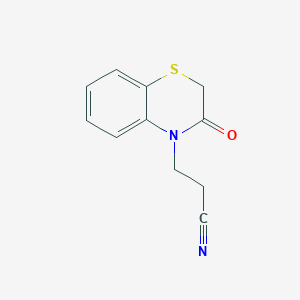
Triphenylene-2,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylene-2,3-dicarbaldehyde is an organic compound belonging to the family of polycyclic aromatic hydrocarbons It is characterized by a triphenylene core with two formyl groups attached at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triphenylene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors. For instance, the Scholl reaction, which involves the oxidative coupling of aromatic compounds, is often employed. Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Analyse Des Réactions Chimiques
Types of Reactions: Triphenylene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the triphenylene core.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids or bases depending on the nature of the substituent.
Major Products:
Oxidation: Triphenylene-2,3-dicarboxylic acid.
Reduction: Triphenylene-2,3-dimethanol.
Substitution: Various substituted triphenylenes depending on the reagents used.
Applications De Recherche Scientifique
Triphenylene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices
Mécanisme D'action
The mechanism of action of Triphenylene-2,3-dicarbaldehyde largely depends on its chemical reactivity. The formyl groups can participate in various chemical reactions, leading to the formation of different products. In biological systems, its mechanism of action would involve interactions with cellular components, potentially affecting biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Triphenylene-2,3,6,7,10,11-hexaone: A compound with multiple carbonyl groups, showing similar reactivity but different electronic properties.
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Another multi-carbonyl compound with unique electrochemical performance.
Uniqueness: Triphenylene-2,3-dicarbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring precise molecular architecture and reactivity.
Propriétés
Numéro CAS |
110328-04-6 |
|---|---|
Formule moléculaire |
C20H12O2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
triphenylene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H |
Clé InChI |
XUCLWVXEZIXZHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C(C(=C4)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


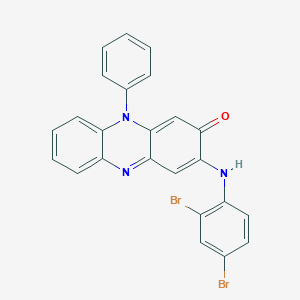
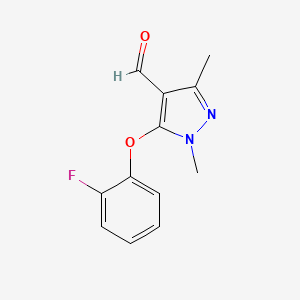
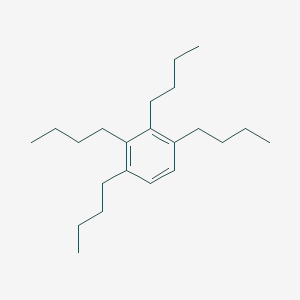
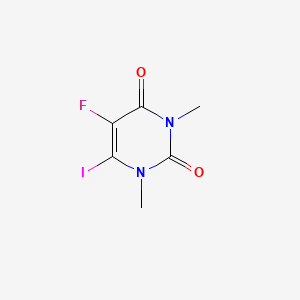
![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
